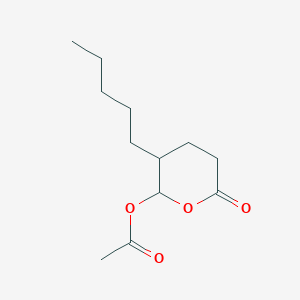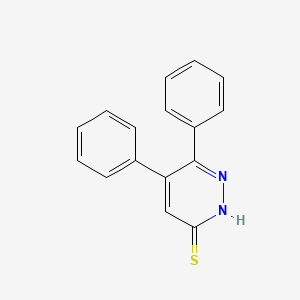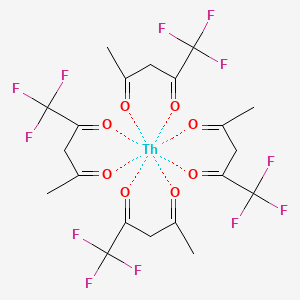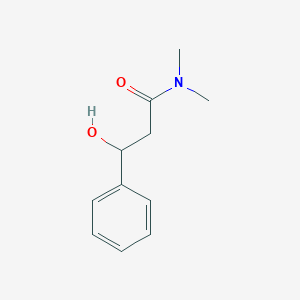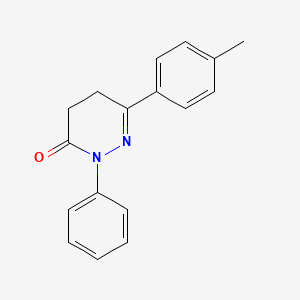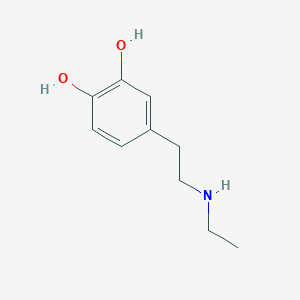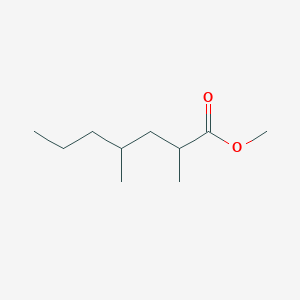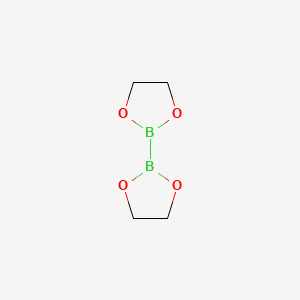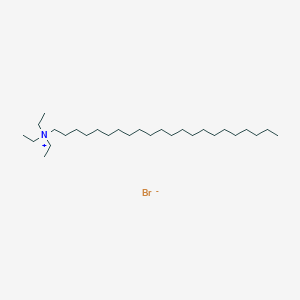
(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a sulfanylmethyl group attached to the piperazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of piperazine-2,5-dione with a suitable thiol reagent under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group replaces a leaving group on the piperazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
(3R)-3-(Hydroxymethyl)piperazine-2,5-dione: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.
(3R)-3-(Aminomethyl)piperazine-2,5-dione: Contains an aminomethyl group in place of the sulfanylmethyl group.
(3R)-3-(Methyl)piperazine-2,5-dione: Lacks the sulfur atom, having a simple methyl group instead.
Uniqueness: (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
24814-12-8 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(3R)-3-(sulfanylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C5H8N2O2S/c8-4-1-6-5(9)3(2-10)7-4/h3,10H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChI Key |
KCMBEBKQGVGDGL-VKHMYHEASA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CS |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


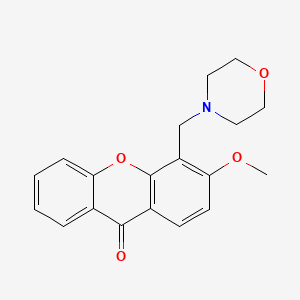
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
